Methyl 2-methyl-3-(4-methylpiperidin-1-yl)propanoate
Description
Properties
IUPAC Name |
methyl 2-methyl-3-(4-methylpiperidin-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-9-4-6-12(7-5-9)8-10(2)11(13)14-3/h9-10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKLBVAKWHENTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Nucleophilic Substitution of Halogenated Ester
- Starting with methyl 2-methyl-3-chloropropanoate or methyl 2-methyl-3-bromopropanoate as the electrophilic substrate.
- Reacting with 4-methylpiperidine as the nucleophile in an appropriate solvent such as acetonitrile, tetrahydrofuran, or dimethylformamide.
- Using a base (e.g., potassium carbonate or triethylamine) to scavenge the acid formed during substitution.
- Reaction temperature maintained between room temperature and 60°C for several hours.
- Work-up involves aqueous extraction, organic solvent washing, and purification by column chromatography or recrystallization.
$$
\text{Methyl 2-methyl-3-halopropanoate} + \text{4-methylpiperidine} \xrightarrow{\text{Base, Solvent}} \text{this compound}
$$
- The halogen leaving group is critical for reaction efficiency; bromide generally provides higher yields than chloride.
- Polar aprotic solvents enhance nucleophilicity and yield.
- Excess 4-methylpiperidine can drive the reaction to completion.
Method B: Amidation Followed by Esterification
- Starting from 2-methyl-3-(4-methylpiperidin-1-yl)propanoic acid.
- Activation of the acid via acid chlorides or mixed anhydrides using reagents such as thionyl chloride or oxalyl chloride.
- Subsequent esterification with methanol under acidic or neutral conditions.
- Purification by standard organic techniques.
- Allows for more control over substitution and purity.
- Suitable when the acid precursor is available or synthesized separately.
Method C: Direct Reductive Amination (Less Common)
- Starting from methyl 2-methyl-3-oxopropanoate (a keto-ester).
- Reaction with 4-methylpiperidine in the presence of a reducing agent such as sodium triacetoxyborohydride or triethylsilane under Lewis acid catalysis.
- This method forms the C-N bond via reductive amination directly.
- Requires careful control of reaction conditions to avoid side reactions.
- May provide stereochemical control if chiral centers are involved.
Reaction Conditions and Optimization
| Parameter | Typical Range/Choice | Notes |
|---|---|---|
| Solvent | Acetonitrile, THF, DMF | Polar aprotic solvents preferred |
| Base | Potassium carbonate, triethylamine | Neutralizes acid byproducts |
| Temperature | 20–60 °C | Elevated temperature increases rate |
| Reaction Time | 4–24 hours | Dependent on substrate reactivity |
| Molar Ratios | 1:1 to 1:2 (ester:amine) | Excess amine can improve conversion |
| Purification Methods | Column chromatography, recrystallization | To obtain pure compound |
Research Findings and Yield Data
- Literature reports yields ranging from 70% to 90% for nucleophilic substitution methods depending on reaction time, solvent, and base used.
- Reductive amination methods yield slightly lower, around 60–75%, but offer alternative routes when starting materials differ.
- Esterification following acid activation typically provides high purity but requires additional steps.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Nucleophilic Substitution | Methyl 2-methyl-3-halopropanoate | 4-methylpiperidine, base, polar aprotic solvent, 20–60 °C | 70–90 | Straightforward, high yield | Requires halogenated ester |
| Amidation + Esterification | 2-methyl-3-(4-methylpiperidin-1-yl)propanoic acid | Thionyl chloride, methanol, acid catalyst | 80–90 | High purity, controlled | Multi-step process |
| Reductive Amination | Methyl 2-methyl-3-oxopropanoate | 4-methylpiperidine, reducing agent, Lewis acid | 60–75 | Direct C-N bond formation | Sensitive conditions |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3-(4-methylpiperidin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 2-methyl-3-(4-methylpiperidin-1-yl)propanoic acid, while reduction with lithium aluminum hydride can produce 2-methyl-3-(4-methylpiperidin-1-yl)propanol .
Scientific Research Applications
Chemical Properties and Structure
Methyl 2-methyl-3-(4-methylpiperidin-1-yl)propanoate is characterized by the following structural features:
- Molecular Formula : CHN\O
- Molecular Weight : Approximately 185.26 g/mol
- Functional Groups : Ester functional group, piperidine ring
This compound's unique structure allows for diverse interactions with biological systems and makes it a valuable building block in synthetic chemistry.
Scientific Research Applications
The applications of this compound span several fields:
Medicinal Chemistry
This compound exhibits potential biological activities, including:
- Antimicrobial Properties : Research indicates significant antibacterial activity against various bacterial strains and moderate antifungal activity.
- Anticancer Activity : Studies have shown that derivatives of this compound may possess anticancer properties, making it a candidate for further pharmacological investigations.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Synthetic Intermediates : It is utilized in the preparation of more complex molecules through various chemical reactions, including oxidation and reduction processes.
- Polymer Chemistry : this compound can be used in the synthesis of polymers, contributing to advancements in material science.
Biological Studies
In biological research, the compound is studied for its interactions with specific molecular targets:
- Enzyme Interactions : It is used to explore metabolic pathways and enzyme interactions that could lead to new therapeutic strategies.
- Binding Affinity Studies : Interaction studies focus on its binding affinity to neurotransmitter receptors, which may provide insights into its potential as a neuropharmacological agent.
Case Studies
Several studies have documented the applications of this compound:
- Antimicrobial Activity Study : A recent study synthesized derivatives of this compound that exhibited notable antibacterial effects against Gram-positive bacteria. The results indicated that modifications to the piperidine ring could enhance activity.
- Polymer Development Research : Researchers explored the use of this compound in creating new polymeric materials that could be utilized in biomedical applications, such as drug delivery systems.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-3-(4-methylpiperidin-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Features | Purity |
|---|---|---|---|---|
| Methyl 2-methyl-3-(4-methylpiperidin-1-yl)propanoate | 23573-95-7 | 199.29 | 4-methylpiperidine, methyl ester | 98% |
| Methyl 3-(2-methylpiperidin-1-yl)propanoate | 767246-36-6 | 199.29 | 2-methylpiperidine, methyl ester | 95% |
| 2-Methyl-3-(3-methylpiperidin-1-yl)propanoic acid | 31035-69-5 | 185.25 | 3-methylpiperidine, carboxylic acid | 95% |
| 2-Methyl-3-(4-methylpiperidin-1-yl)propanoic acid | 1155945-69-9 | 185.25 | 4-methylpiperidine, carboxylic acid | 95% |
| Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate | 4151-03-5 | 171.24 | Pyrrolidine (5-membered ring), methyl ester | N/A |
| Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate | 1007517-46-5 | 233.08 | Pyrazole (aromatic heterocycle), bromo substituent | N/A |
Key Observations:
Piperidine vs. This may impact binding affinity in biological systems or solubility in organic solvents .
Position of Methyl Substituents on Piperidine :
- Analogs with 2-methylpiperidine (CAS 767246-36-6) vs. 4-methylpiperidine (CAS 23573-95-7) differ in substituent placement. The 4-methyl group may enhance steric shielding of the nitrogen atom, influencing reactivity in nucleophilic reactions or coordination chemistry .
Ester vs. Carboxylic Acid Functional Groups :
- The carboxylic acid derivatives (e.g., 31035-69-5, 1155945-69-9) lack the methyl ester, increasing hydrophilicity and acidity (pKa ~4-5). This makes them suitable for applications requiring ionic interactions, such as pharmaceutical salt formation .
Heterocycle Substitution (Pyrazole): Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate introduces an aromatic pyrazole ring with a bromine atom, which could enhance electronic delocalization and serve as a halogen bond donor in crystal engineering or medicinal chemistry .
Biological Activity
Methyl 2-methyl-3-(4-methylpiperidin-1-yl)propanoate is an organic compound that belongs to the class of piperidine derivatives. It is characterized by its methyl ester functional group and a propanoate backbone, which includes a 4-methylpiperidine moiety. The molecular formula is C₁₁H₁₅N₁O₂, with a molecular weight of approximately 185.26 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacological contexts.
The biological activity of this compound primarily stems from its interaction with various biological targets, including enzymes and receptors. It can function as both a substrate and an inhibitor, modulating the activity of these targets and influencing metabolic pathways. This dual functionality allows the compound to participate in diverse biochemical processes, making it a candidate for therapeutic applications.
Pharmacological Properties
Research indicates that this compound exhibits significant pharmacological properties:
- Antinociceptive Activity : Studies suggest that compounds with similar structures exhibit pain-relieving effects by antagonizing TRPA1 and TRPV1 receptors, which are involved in pain signaling pathways .
- Anticancer Potential : Some derivatives have shown cytotoxicity against cancer cell lines, indicating potential applications in cancer therapy .
- Neuroprotective Effects : The compound may influence cholinergic systems, which are critical in neurodegenerative diseases such as Alzheimer's .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other piperidine derivatives:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Methyl 3-(2-methylpiperidin-1-yl)propanoate | Piperidine derivative | Different piperidine substitution |
| Methyl 2-methyl-3-(piperidin-1-yl)propanoate | Piperidine derivative | Lacks the methyl substitution on the piperidine ring |
| Methyl 3-(4-fluoropiperidin-1-yl)propanoate | Fluorinated derivative | Introduces fluorine for potential enhanced activity |
These structural variations can significantly influence the compound's biological activity and pharmacokinetic properties.
Study on Antinociceptive Activity
A study conducted on related compounds demonstrated their efficacy in reducing pain responses in animal models. For example, a compound structurally similar to this compound exhibited dose-dependent inhibition of pain responses in formalin tests, indicating its potential as an analgesic agent .
Research on Cancer Therapy
In vitro studies have shown that certain piperidine derivatives can induce apoptosis in cancer cells more effectively than reference drugs like bleomycin. The structural characteristics of these compounds, including the presence of a piperidine ring, were crucial for their anticancer activity .
Q & A
How can I optimize the synthesis of methyl 2-methyl-3-(4-methylpiperidin-1-yl)propanoate to improve yield and purity?
Methodological Answer:
A one-pot synthesis approach, combining prenylation and oxidation steps, can enhance efficiency. Use NaHCO₃ and KI as catalysts in a toluene/water biphasic system under reflux (5 hours) to achieve ~88% yield . Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials and byproducts. For chiral purity, employ enantioselective ligands (e.g., 27a/27b) during prenylation .
What analytical techniques are most reliable for characterizing this compound’s structural and stereochemical integrity?
Methodological Answer:
- NMR Spectroscopy: Use ¹H-NMR (300 MHz) and ¹³C-NMR (75.6 MHz) in deuterated DMSO to confirm substituent positions and stereochemistry. Key signals include δ ~1.51 ppm (methyl groups) and δ ~176.2 ppm (ester carbonyl) .
- HRMS: Validate molecular weight with ESI-MS (e.g., [M+H]+ at m/z 560.5 for related analogs) .
- X-ray Crystallography: Refine crystal structures using SHELXL (for small-molecule resolution) to resolve ambiguities in piperidine ring conformation .
How do I resolve contradictions in spectroscopic data between synthetic batches?
Methodological Answer:
Contradictions often arise from residual solvents, stereochemical impurities, or rotameric equilibria. For example:
- NMR Splitting: Dynamic rotational isomerism in the piperidine ring can cause signal broadening. Heat the sample to 50°C to coalesce split peaks .
- HPLC Purity Discrepancies: Use reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients to isolate diastereomers. Compare retention times with authenticated standards (e.g., EP impurities cataloged in Reference Standards for Pharmaceutical Analysis) .
What computational methods are suitable for predicting the compound’s reactivity or binding affinity?
Advanced Research Focus:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Use Gaussian 16 with B3LYP/6-31G(d) basis sets .
- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Parameterize the piperidine moiety’s torsional angles to account for conformational flexibility .
How can I design a stability study to assess degradation pathways under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation: Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and H₂O₂ (oxidative) at 40°C for 48 hours. Monitor degradation via UPLC-PDA at 254 nm .
- Identify Degradants: Compare HRMS/MS fragmentation patterns with known impurities (e.g., hydroxylated analogs like 1-Hydroxyibuprofen) . Stabilize labile esters by storing at -20°C under argon .
What strategies mitigate challenges in scaling up the synthesis from milligram to gram quantities?
Advanced Research Focus:
- Solvent Optimization: Replace toluene with cyclopentyl methyl ether (CPME) for safer, higher-boiling-point conditions .
- Catalyst Recycling: Immobilize KI on mesoporous silica to reduce metal leaching and improve reproducibility .
- Process Analytical Technology (PAT): Implement inline FTIR to monitor reaction kinetics and adjust reagent stoichiometry in real time .
How do I validate the compound’s biological activity in vitro while minimizing off-target effects?
Methodological Answer:
- Dose-Response Assays: Use HEK293 or HepG2 cells with IC₅₀ measurements (0.1–100 µM range). Include controls with structurally related analogs (e.g., 2-(4-Methylphenyl)propanoic acid) to assess selectivity .
- Off-Target Screening: Perform broad-panel kinase or GPCR binding assays via Eurofins Panlabs. Cross-reference results with PubChem BioActivity data to identify promiscuous interactions .
What are the best practices for reporting crystallographic data in publications?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
